molecular formula C21H27N3O2 B5497462 N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No. B5497462
M. Wt: 353.5 g/mol
InChI Key: MEQHRNXSCFYNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as MEOPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEOPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which ultimately affects the physiological functions regulated by the receptor.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. Studies have also shown that N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for targeted modulation of this receptor's activity. Additionally, N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, making it suitable for use in various in vivo and in vitro studies. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide-based therapeutics for the treatment of various psychiatric disorders, including anxiety and depression. Additionally, further studies are needed to elucidate the precise mechanisms through which N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide modulates the activity of the HPA axis and other physiological functions. Finally, the potential for N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide to interact with other receptors and signaling pathways should be explored to better understand its pharmacological properties.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylamine and 1-(2-phenylethyl)piperazine in the presence of carboxylic acid. The reaction is carried out under controlled conditions, and the resulting product is purified through various methods such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of neuroscience, where N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to exhibit potent and selective activity on the serotonin receptor subtype 5-HT1A. This receptor is involved in the regulation of various physiological functions, including mood, anxiety, and stress.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-8-9-20(26-2)19(16-17)22-21(25)24-14-12-23(13-15-24)11-10-18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQHRNXSCFYNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

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